molecular formula C9H5N3 B1392945 1,5-Naphthyridine-3-carbonitrile CAS No. 1142927-37-4

1,5-Naphthyridine-3-carbonitrile

Cat. No. B1392945
M. Wt: 155.16 g/mol
InChI Key: HVWXIFKFFMJTJB-UHFFFAOYSA-N
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Description

1,5-Naphthyridine-3-carbonitrile is a heterocyclic nitrogen compound with the empirical formula C9H5N3 . It has a molecular weight of 155.16 . This compound is a useful research chemical .


Synthesis Analysis

The synthesis of 1,5-naphthyridines, including 1,5-Naphthyridine-3-carbonitrile, involves various synthetic protocols. Classical synthetic protocols such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder are used for the construction of the main 1,5-naphthyridine scaffold .


Molecular Structure Analysis

The molecular structure of 1,5-Naphthyridine-3-carbonitrile consists of a naphthyridine ring with a carbonitrile group attached at the 3rd position .


Chemical Reactions Analysis

1,5-Naphthyridine-3-carbonitrile exhibits reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

1,5-Naphthyridine-3-carbonitrile is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.

Scientific Research Applications

Corrosion Inhibition 1,5-Naphthyridine derivatives have been studied for their effectiveness in corrosion inhibition. For instance, Singh et al. (2016) explored the corrosion inhibition efficiencies of novel naphthyridines on mild steel in hydrochloric acid. Their study found that these compounds exhibited high inhibition activities, suggesting their potential as effective corrosion inhibitors in industrial applications (Singh et al., 2016).

Synthesis and Fluorescence Properties The synthesis process and fluorescence properties of certain naphthyridine derivatives, including 1,5-Naphthyridine-3-carbonitrile, have been explored. Wu et al. (2010) investigated the one-pot cascade reaction and fluorescence properties of these compounds, revealing their potential in applications requiring high fluorescence quantum yields (Wu et al., 2010).

Synthesis of Derivatives The synthesis of various derivatives of 1,5-Naphthyridine-3-carbonitrile has been a subject of research. Bachowska (2011) achieved a smooth synthesis of benzo[c][1,5]naphthyridine-6-carbonitrile and benzo[h][1,6]naphthyridine-5-carbonitrile, starting from benzonaphthyridine N-oxides (Bachowska, 2011).

Applications in Dye-Sensitized Solar Cells Naphthyridine derivatives, including 1,5-Naphthyridine-3-carbonitrile, have also been researched for their application in dye-sensitized solar cells. Anandan et al. (2004) synthesized naphthyridine coordinated ruthenium (II) complexes and demonstrated their application in solar cells, highlighting the potential of these compounds in renewable energy technologies (Anandan et al., 2004).

Safety And Hazards

1,5-Naphthyridine-3-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions of research on 1,5-Naphthyridine-3-carbonitrile could involve exploring its potential applications in medicinal chemistry, given the biological activity exhibited by many heterocyclic nitrogen compounds . Further studies could also focus on developing new synthetic strategies and understanding its reactivity with various reagents .

properties

IUPAC Name

1,5-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-5-7-4-9-8(12-6-7)2-1-3-11-9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWXIFKFFMJTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679134
Record name 1,5-Naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Naphthyridine-3-carbonitrile

CAS RN

1142927-37-4
Record name 1,5-Naphthyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142927-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
YD Wang, DH Boschelli, S Johnson, E Honores - Tetrahedron, 2004 - Elsevier
A facile one-pot synthesis of 3-aminoquinolines from ortho-aminobenzaldehydes was developed. Ethyl 6,7-dimethoxy-3-aminoquinoline-2-carboxylate, a key intermediate for the …
Number of citations: 56 www.sciencedirect.com
S Kethireddy, R Domala, B Pittala… - Materials Today …, 2023 - Elsevier
4-Hydroxy-[1], [5] naphthyridine-3-carbonitrile derivatives were synthesized using two different eco-friendly methods, one of which is microwave assisted. Six derivatives were prepared …
Number of citations: 0 www.sciencedirect.com
A Gopalsamy, M Shi, R Nilakantan - Organic process research & …, 2007 - ACS Publications
The dibenzo[c,f]-2,7-naphthyridine ring system was found to be of biological interest, but had limited synthetic accessibility. The initial compound of interest, 10,11-dimethoxy-4-…
Number of citations: 16 pubs.acs.org
M Fuertes, C Masdeu, E Martin-Encinas, A Selas… - Molecules, 2020 - mdpi.com
This review covers the synthesis and reactivity of 1,5-naphthyridine derivatives published in the last 18 years. These heterocycles present a significant importance in the field of …
Number of citations: 4 www.mdpi.com
Y Wang, Y Liu, G Xie, J Chen, P Li… - ACS Applied Materials …, 2022 - ACS Publications
Here, a highly luminescent, stable, and visible-transparent organic–inorganic hybrid film was in situ synthesized in a siloxane-polyether (di-ureasil) sol–gel process by dissolving a 4-…
Number of citations: 13 pubs.acs.org
Y Bi, C Chen, YF Zhao, YQ Zhang, SD Jiang… - Chemical …, 2016 - pubs.rsc.org
A series of compounds [ADyL4]·[solvent] composed of a dysprosium(III) ion coordinated by four chelated naphthyridine-like ligands (L = 4-hydroxy-8-methyl-1,5-naphthyridine-3-…
Number of citations: 103 pubs.rsc.org
W Yan, W Yang, K Zhang, H Yu, Y Yang, H Fan, Y Qi… - ACS …, 2022 - ACS Publications
Organic Lewis bases [2,2′-bipyridine (BPY), 4-hydroxy-1,5-naphthyridine-3-carbonitrile (DQCN), and thenoyltrifluoroacetone (TTFA)] with bi-coordination sites of N and O were …
Number of citations: 3 pubs.acs.org
S Rangaswamy, R Sreenivasulu… - Chemistry & …, 2023 - Wiley Online Library
A novel series of oxazole incorporated naphthyridine (21a‐j) derivatives were designed and, synthesized followed by screening of their anticancer activity profiles against human breast …
Number of citations: 3 onlinelibrary.wiley.com
X Zhou, H Yang, Z Chen, S Gong, ZH Lu… - Journal of Materials …, 2019 - pubs.rsc.org
Luminescent materials simultaneously exhibiting superior luminescence efficiency, thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE) properties …
Number of citations: 31 pubs.rsc.org
Y Wang, P Gawryszewska-Wilczynsk… - Science China …, 2020 - Science China Press
Number of citations: 39

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